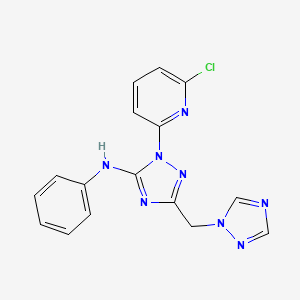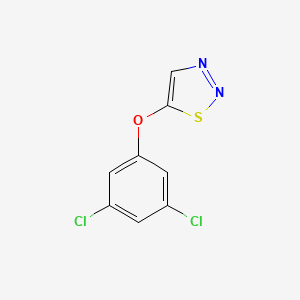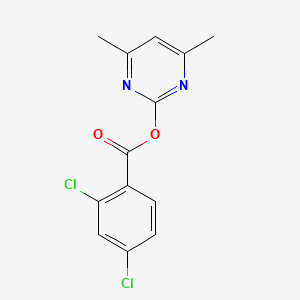![molecular formula C16H11Cl2NOS B3035867 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole CAS No. 338756-41-5](/img/structure/B3035867.png)
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole
Overview
Description
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole is a synthetic organic compound known for its applications in various fields, particularly in the synthesis of agrochemicals. This compound is characterized by its complex structure, which includes a thiazole ring, chlorinated phenyl groups, and a phenoxy group. It is often used as an intermediate in the production of fungicides and other agricultural chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole typically involves multiple steps, starting from readily available raw materials. One common method involves the following steps:
Formation of the Phenoxy Intermediate: The reaction begins with the chlorination of 4-chlorophenol to form 4-chlorophenoxybenzene.
Coupling Reaction: The phenoxy intermediate is then coupled with 2-chloro-4-nitrobenzene under basic conditions to form 2-chloro-4-(4-chlorophenoxy)nitrobenzene.
Reduction: The nitro group is reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst.
Cyclization: The amine intermediate undergoes cyclization with a thioamide to form the thiazole ring, resulting in the final product, this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorinated phenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Sodium hydroxide or other strong bases are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Employed in the production of agrochemicals, particularly fungicides .
Mechanism of Action
The mechanism of action of 4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole involves its interaction with specific molecular targets. In the case of its use as a fungicide, the compound inhibits the biosynthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to the breakdown of the cell membrane and ultimately the death of the fungal cell .
Comparison with Similar Compounds
Similar Compounds
Difenoconazole: A triazole fungicide with a similar structure, used for controlling fungal diseases in crops.
Propiconazole: Another triazole fungicide with a similar mode of action.
Tebuconazole: A widely used fungicide with structural similarities .
Uniqueness
4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole is unique due to its specific combination of a thiazole ring and chlorinated phenyl groups, which confer distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various agrochemicals highlights its versatility and importance in industrial applications .
Properties
IUPAC Name |
4-[2-chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NOS/c1-10-19-16(9-21-10)14-7-6-13(8-15(14)18)20-12-4-2-11(17)3-5-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCDRKZMSQKIIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=C(C=C(C=C2)OC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-2-{3-[(2-pyridinylsulfanyl)methyl]-1H-1,2,4-triazol-1-yl}-5-(trifluoromethyl)pyridine](/img/structure/B3035785.png)
![2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]-N'-[2-(1H-1,2,4-triazol-1-yl)ethanimidoyl]acetohydrazide](/img/structure/B3035786.png)
![4-[(benzyloxy)methyl]-1-(4-chlorophenyl)-1H-1,2,3-triazole](/img/structure/B3035788.png)
![[1-(3,4-Dichlorophenyl)triazol-4-yl]methyl 2,4-dichlorobenzoate](/img/structure/B3035791.png)
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl N-(3-chlorophenyl)carbamate](/img/structure/B3035792.png)


![4-[(2-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035796.png)
![4-(Allylsulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3035797.png)
methanone](/img/structure/B3035802.png)



